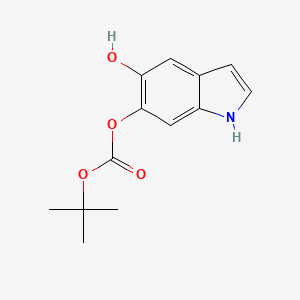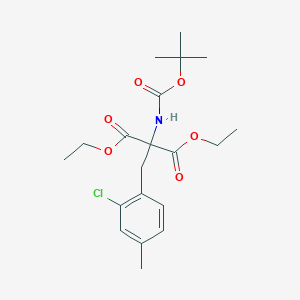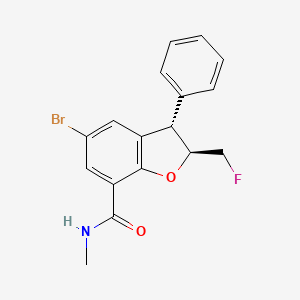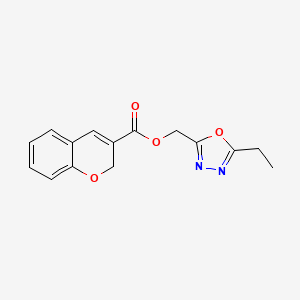
8-Nitro-3,4-dihydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Nitro-3,4-dihydroisoquinoline is a nitrogen-containing heterocyclic compound that belongs to the class of isoquinolines. Isoquinolines are known for their diverse biological activities and are often found in natural alkaloids. The nitro group at the 8th position of the isoquinoline ring imparts unique chemical properties to this compound, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 3,4-dihydroisoquinolines involves the reaction of phenylethylamines with aliphatic nitro compounds in the presence of polyphosphoric acid (PPA). This method is efficient and avoids the use of heavy metals and other toxic compounds . Another method involves the Bischler-Napieralski reaction, which uses phenylethanols and nitriles via a tandem annulation process .
Industrial Production Methods
Industrial production methods for 8-Nitro-3,4-dihydroisoquinoline typically involve large-scale synthesis using the aforementioned synthetic routes. The use of microwave-assisted Bischler-Napieralski or Pictet-Spengler reactions allows for the production of substituted isoquinoline libraries, which can be further oxidized to their corresponding isoquinoline analogues .
化学反应分析
Types of Reactions
8-Nitro-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acetic acid are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include isoquinoline derivatives, amino-substituted isoquinolines, and other functionalized isoquinolines.
科学研究应用
8-Nitro-3,4-dihydroisoquinoline has several scientific research applications, including:
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of 8-Nitro-3,4-dihydroisoquinoline involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its pharmacological activities .
相似化合物的比较
Similar Compounds
6,7-Dimethoxy-3,4-dihydroisoquinoline: Similar in structure but with methoxy groups at the 6th and 7th positions.
N-Aryl-3,4-dihydroisoquinoline Carbothioamide Analogues: These analogues have shown potential as urease inhibitors.
Uniqueness
8-Nitro-3,4-dihydroisoquinoline is unique due to the presence of the nitro group at the 8th position, which imparts distinct chemical reactivity and biological activity compared to other isoquinoline derivatives. This uniqueness makes it a valuable compound for various scientific research applications.
属性
分子式 |
C9H8N2O2 |
|---|---|
分子量 |
176.17 g/mol |
IUPAC 名称 |
8-nitro-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C9H8N2O2/c12-11(13)9-3-1-2-7-4-5-10-6-8(7)9/h1-3,6H,4-5H2 |
InChI 键 |
SDYSBCONQVLWLW-UHFFFAOYSA-N |
规范 SMILES |
C1CN=CC2=C1C=CC=C2[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


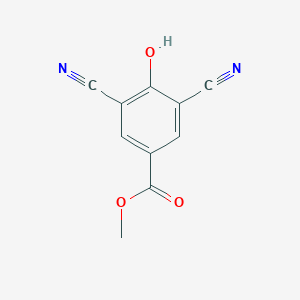
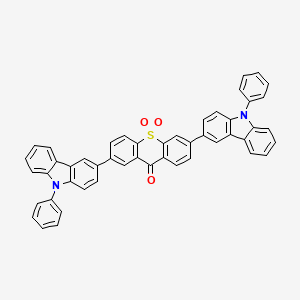



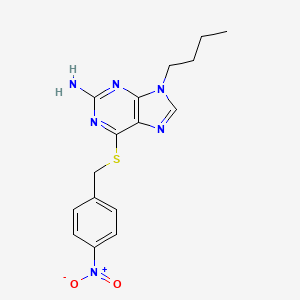
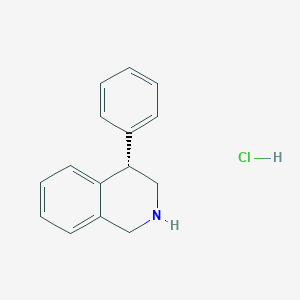
![Methyl 6-oxospiro[3.5]nonane-7-carboxylate](/img/structure/B12938426.png)
![[(2R)-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxy-3-[(Z)-icos-11-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12938429.png)
